

# 4-Bromo-2-fluoro-3-iodopyridine chemical properties

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## Compound of Interest

Compound Name: **4-Bromo-2-fluoro-3-iodopyridine**

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An In-depth Technical Guide to **4-Bromo-2-fluoro-3-iodopyridine**: A Versatile Trihalogenated Building Block

## Abstract

**4-Bromo-2-fluoro-3-iodopyridine** is a strategically important heterocyclic compound featuring three distinct halogen atoms—fluorine, bromine, and iodine—on a pyridine scaffold. This unique arrangement provides a platform for sequential and site-selective chemical modifications, making it an exceptionally valuable building block in modern organic synthesis. The differential reactivity of the carbon-halogen bonds allows for controlled, stepwise functionalization through various cross-coupling and substitution reactions. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in the fields of medicinal chemistry and materials science for the construction of complex molecular architectures.

## Introduction

Halogenated pyridines are cornerstone intermediates in the synthesis of a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.<sup>[1]</sup> The introduction of multiple, different halogens onto the pyridine ring significantly enhances its synthetic versatility. **4-Bromo-2-fluoro-3-iodopyridine** stands out due to the presence of three reactive centers.<sup>[1]</sup> The carbon-iodine (C-I), carbon-bromine (C-Br), and carbon-fluorine (C-F) bonds each exhibit distinct reactivity profiles, enabling chemists to perform selective transformations at each position. This predictable regioselectivity is crucial for the efficient

assembly of highly substituted pyridine derivatives, which are often key scaffolds in targeted therapies and functional materials.[\[1\]](#)[\[2\]](#) This document serves as a technical resource for researchers, detailing the core chemical properties and synthetic utility of this powerful intermediate.

## Physicochemical and Spectroscopic Properties

The fundamental properties of **4-Bromo-2-fluoro-3-iodopyridine** are summarized below. This data is essential for its identification, handling, and use in chemical reactions.

### Core Chemical Data

| Property          | Value  | Source  |
|-------------------|--|---|
| IUPAC Name        | 4-bromo-2-fluoro-3-iodopyridine  | PubChemLite <a href="#">[3]</a>                                     |
| CAS Number        | 917969-51-8  | Smolecule <a href="#">[1]</a> ,<br>ChemicalBook <a href="#">[4]</a> |
| Molecular Formula | C <sub>5</sub> H <sub>2</sub> BrFIN  | Smolecule <a href="#">[1]</a> , PubChemLite <a href="#">[3]</a>     |
| Molecular Weight  | 301.88 g/mol   | Smolecule <a href="#">[1]</a> ,<br>ChemicalBook <a href="#">[4]</a> |
| InChI             | 1S/C5H2BrFIN/c6-3-1-2-9-5(7)4(3)8/h1-2H  | PubChemLite <a href="#">[3]</a>                                     |
| InChIKey          | QNCJOPUYVGQTNE-UHFFFAOYSA-N  | PubChemLite <a href="#">[3]</a>                                     |
| SMILES            | C1=CN=C(C(=C1Br)I)F  | PubChemLite <a href="#">[3]</a>                                     |
| Physical Form     | Typically a solid at room temperature  | General knowledge   |
| Solubility        | Soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate) | General knowledge   |

## Spectroscopic Profile (Predicted)

While experimental spectra are not widely published, the structure of **4-Bromo-2-fluoro-3-iodopyridine** allows for the confident prediction of its key spectroscopic features, essential for reaction monitoring and characterization.

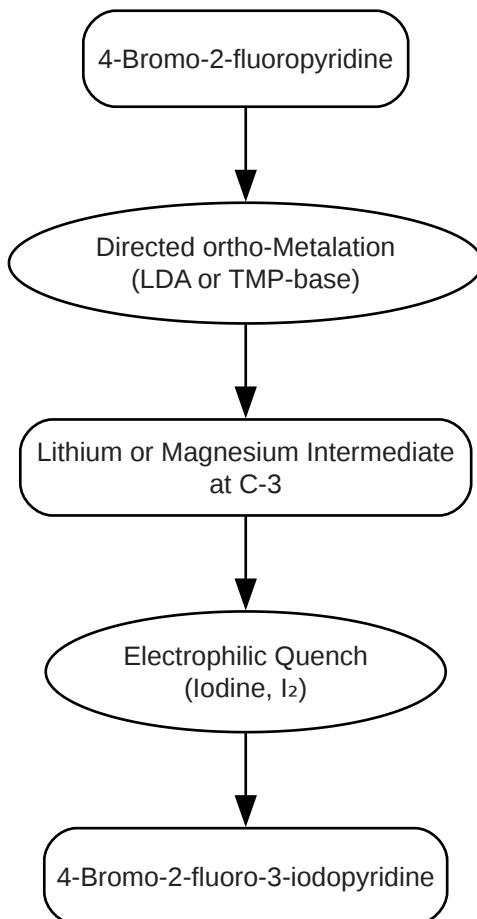
- <sup>1</sup>H NMR: The spectrum is expected to show two signals in the aromatic region (typically  $\delta$  7.0-8.5 ppm). The proton at C-5 would likely appear as a doublet, coupled to the proton at C-6. The proton at C-6 would appear as a doublet of doublets, showing coupling to the C-5 proton and a smaller long-range coupling to the fluorine at C-2.
- <sup>13</sup>C NMR: Five distinct signals are expected for the pyridine ring carbons. The carbon atoms bonded to halogens will show characteristic shifts, with the carbon attached to iodine (C-3) appearing at a significantly higher field (lower ppm) compared to the others. The carbon attached to fluorine (C-2) will exhibit a large one-bond C-F coupling constant.
- Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would show a prominent molecular ion peak ( $M^+$ ). This peak would be accompanied by a characteristic isotopic pattern due to the presence of bromine (<sup>19</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio), resulting in  $M^+$  and  $M+2$  peaks of nearly equal intensity. Key fragmentation patterns would include the loss of iodine and/or bromine atoms.<sup>[5]</sup>

## Synthesis and Reactivity

The synthetic utility of **4-Bromo-2-fluoro-3-iodopyridine** is rooted in its preparation and the differential reactivity of its halogen substituents.

## Representative Synthesis

The synthesis of multi-halogenated pyridines often involves directed ortho-metallation followed by electrophilic trapping. A plausible and efficient route to **4-Bromo-2-fluoro-3-iodopyridine** starts from the commercially available 4-Bromo-2-fluoropyridine. The process involves a highly regioselective iodination at the C-3 position.



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*General synthetic workflow for iodination.*

Exemplary Protocol (Adapted from related syntheses[6]):

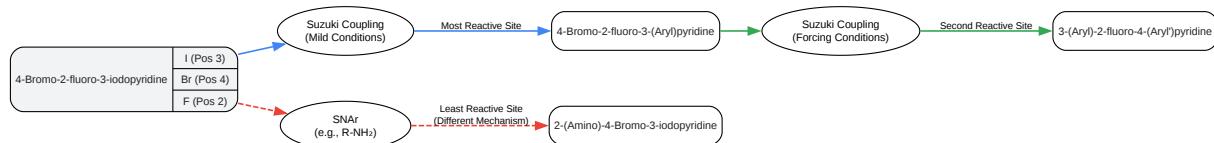
- Preparation: To a flame-dried, inert-atmosphere (Argon or Nitrogen) flask, add a solution of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or a Turbo-Grignard reagent in anhydrous Tetrahydrofuran (THF).
- Deprotonation: Cool the solution to a low temperature (e.g., -78 °C). Slowly add a solution of 4-Bromo-2-fluoropyridine in anhydrous THF. The strong base selectively deprotonates the C-3 position, which is activated by the adjacent fluorine and nitrogen atoms. Stir for 1-2 hours at this temperature.
- Iodination: Prepare a solution of elemental iodine (I<sub>2</sub>) in anhydrous THF. Add this solution dropwise to the reaction mixture. The organometallic intermediate at C-3 attacks the iodine,

resulting in the formation of the C-I bond.

- **Workup and Purification:** Allow the reaction to slowly warm to room temperature. Quench the reaction with an aqueous solution of sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) to remove excess iodine. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure.
- **Purification:** The crude product is then purified, typically by silica gel column chromatography, to yield the pure **4-Bromo-2-fluoro-3-iodopyridine**.

## Chemical Reactivity and Selectivity

The primary value of this compound lies in the hierarchical reactivity of its C-X bonds, which generally follows the order: C-I > C-Br >> C-F.<sup>[2]</sup> This allows for a stepwise and regioselective functionalization strategy.



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*Selective functionalization pathways.*

- **Reactions at C-3 (Iodine):** The C-I bond is the most labile and readily participates in metal-catalyzed cross-coupling reactions under mild conditions. This is the preferred site for initial functionalization.
  - **Suzuki-Miyaura Coupling:** Reaction with boronic acids or esters in the presence of a palladium catalyst.
  - **Sonogashira Coupling:** Reaction with terminal alkynes.<sup>[1]</sup>

- Buchwald-Hartwig Amination: Carbon-nitrogen bond formation with amines.
- Reactions at C-4 (Bromine): The C-Br bond is less reactive than the C-I bond but can be engaged in similar cross-coupling reactions under slightly more forcing conditions (e.g., different ligand, higher temperature). This allows for a second, distinct group to be introduced after the C-3 position has been modified.
- Reactions at C-2 (Fluorine): The C-F bond is generally inert to palladium-catalyzed cross-coupling conditions. However, it activates the C-2 position for nucleophilic aromatic substitution ( $S_NAr$ ), allowing for displacement by strong nucleophiles like amines or alkoxides.

## Applications in Research and Development

The unique reactivity profile of **4-Bromo-2-fluoro-3-iodopyridine** makes it a high-value intermediate in several areas of chemical research.

- Medicinal Chemistry: It serves as a versatile scaffold for constructing complex pharmaceutical agents.<sup>[1]</sup> The ability to introduce three different substituents with precise control is invaluable in structure-activity relationship (SAR) studies and fragment-based drug design (FBDD).<sup>[1]</sup> Halogenated pyridines are known to exhibit a range of pharmacological properties and are key components in enzyme inhibitors, such as those targeting kinases.<sup>[1]</sup>  
<sup>[7]</sup>
- Materials Science: The compound can be used in the synthesis of specialty organic materials, where the pyridine core can be functionalized to tune electronic, optical, or coordination properties.<sup>[1]</sup>
- Agrochemicals: Substituted pyridines are a major class of compounds used in the development of new herbicides and pesticides. The synthetic flexibility offered by this building block is advantageous for creating novel agrochemical candidates.<sup>[7]</sup>

## Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **4-Bromo-2-fluoro-3-iodopyridine** is not readily available, data from closely related halogenated pyridines should be used to guide its handling.

- Hazard Classification (Anticipated): Harmful if swallowed, Causes skin irritation, Causes serious eye damage/irritation.[8][9][10] May cause respiratory irritation.[11]
- Precautionary Statements:
  - Prevention: Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fumes.[11][12]
  - First Aid:
    - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[11]
    - Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[11]
    - Inhalation: Remove person to fresh air and keep comfortable for breathing.[11]
    - Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[12]
- Storage: Store in a well-ventilated, cool, and dry place. Keep container tightly closed and store locked up.[10][11]

## Conclusion

**4-Bromo-2-fluoro-3-iodopyridine** is more than just a chemical reagent; it is a sophisticated tool for molecular engineering. Its tri-halogenated structure provides a blueprint for complex synthesis, offering chemists a remarkable degree of control over the introduction of molecular diversity. The predictable and hierarchical reactivity of the iodine, bromine, and fluorine substituents allows for the rational design and efficient execution of synthetic routes to novel, highly functionalized pyridine derivatives. As the demand for complex molecules in drug discovery and materials science continues to grow, the strategic importance of versatile building blocks like **4-Bromo-2-fluoro-3-iodopyridine** will undoubtedly increase.

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